

# What is the chemical structure of Daclatasvir Impurity C?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

[Get Quote](#)

## In-Depth Technical Guide to Daclatasvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Daclatasvir Impurity C**, a known impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details its chemical structure, analytical methodologies for its identification and quantification, and its relationship to the active pharmaceutical ingredient (API).

## Chemical Structure and Identification

**Daclatasvir Impurity C** is a structurally related impurity of Daclatasvir. Its formation is often associated with the manufacturing process or degradation of the parent drug. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Daclatasvir drug products.

Chemical Name: Methyl N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate.

Table 1: Chemical Identifiers for **Daclatasvir Impurity C**

| Identifier        | Value                                                         |
|-------------------|---------------------------------------------------------------|
| CAS Number        | 1256385-55-3                                                  |
| Molecular Formula | C <sub>29</sub> H <sub>32</sub> N <sub>6</sub> O <sub>3</sub> |
| Molecular Weight  | 512.6 g/mol                                                   |

**Daclatasvir Impurity C** is essentially a truncated version of the symmetric Daclatasvir molecule, missing one of the L-valine methyl ester moieties and the associated pyrrolidine ring.

## Analytical Data and Quantification

The quantification of impurities is a critical aspect of quality control in pharmaceutical manufacturing. While specific quantitative limits for **Daclatasvir Impurity C** in the final drug product are proprietary and set by manufacturers based on safety studies and regulatory guidelines, its levels are closely monitored.

Table 2: Quantitative Data Considerations

| Parameter                      | Description                                                                                                                                                                                                                                                                                                                    |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Typical Reporting Threshold    | Impurities are typically reported at levels $\geq$ 0.05%.                                                                                                                                                                                                                                                                      |
| Identification Threshold       | Structural identification is generally required for impurities present at levels $\geq 0.10\%$ .                                                                                                                                                                                                                               |
| Qualification Threshold        | Impurities above 0.15% often require toxicological qualification to ensure patient safety.                                                                                                                                                                                                                                     |
| Relative Response Factor (RRF) | The RRF is used to accurately quantify impurities when using the API as a reference standard. The RRF for Daclatasvir Impurity C would need to be experimentally determined as it is not publicly available. An RRF is calculated as the ratio of the response of the impurity to the response of the API. <a href="#">[1]</a> |

# Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be utilized for the separation and quantification of Daclatasvir and its impurities, including Impurity C. This method is based on established principles for the analysis of Daclatasvir.[2][3]

## A Stability-Indicating Reversed-Phase HPLC Method

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]
- Chromatographic Conditions:
  - Column: A C18 stationary phase is commonly used, for example, a Hypersil C18 (150 mm x 4.6 mm, 5  $\mu$ m).[2]
  - Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. A common mobile phase is a 50:50 (v/v) mixture of Acetonitrile and 0.05% Orthophosphoric Acid in Water.[2]
  - Flow Rate: A typical flow rate is 0.7 mL/min.[2]
  - Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]
  - Detection Wavelength: UV detection at 315 nm is appropriate for Daclatasvir and its impurities.[2]
  - Injection Volume: A 10  $\mu$ L injection volume is standard.[2]
  - Run Time: A run time of approximately 10 minutes should be sufficient for the elution of Daclatasvir and its related impurities.[2]
- Preparation of Solutions:
  - Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 10 mg of the Daclatasvir reference standard and dissolve it in a 10 mL volumetric flask with the mobile

phase.[2]

- Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration.[2]
- Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. An amount of powder equivalent to 10 mg of Daclatasvir is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before dilution to the final working concentration.[2]
- Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4]

## Visualizations

### Logical Relationship between Daclatasvir and Impurity C

The following diagram illustrates the structural relationship between the parent Daclatasvir molecule and **Daclatasvir Impurity C**, highlighting the portion of the molecule that is absent in the impurity.



[Click to download full resolution via product page](#)

Caption: Structural relationship of Daclatasvir and Impurity C.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [What is the chemical structure of Daclatasvir Impurity C?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11931164#what-is-the-chemical-structure-of-daclatasvir-impurity-c>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)